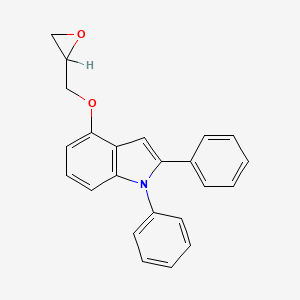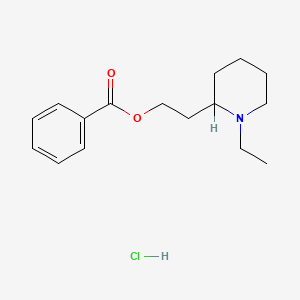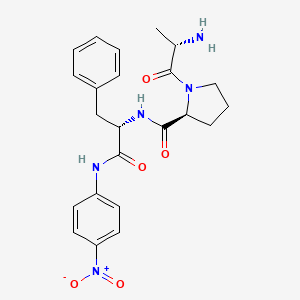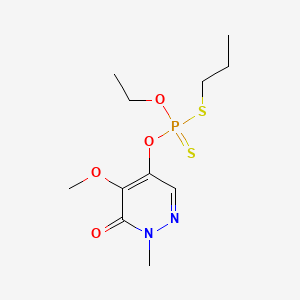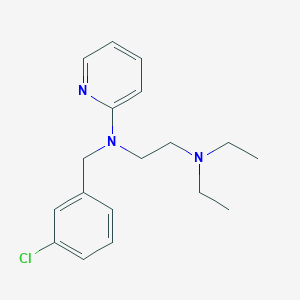
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves several steps. One common method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene and aluminum chloride to form 1-(4-chlorophenyl)-1-(2-pyridyl) ketone. This intermediate is then reacted with diglycol, hydrazine hydrate, and potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced techniques like column chromatography and crystallization is common to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Aplicaciones Científicas De Investigación
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic and electrophilic substitution reactions, which allow it to interact with various biological molecules. The presence of the diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler analog with a basic nitrogen atom in the ring.
2-Chloropyridine: Similar structure but lacks the diethylaminoethyl group.
N,N-Diethyl-2-chloroethylamine: Contains the diethylaminoethyl group but lacks the pyridine ring.
Uniqueness
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to the presence of both the pyridine ring and the diethylaminoethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
74037-42-6 |
|---|---|
Fórmula molecular |
C18H24ClN3 |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
N'-[(3-chlorophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24ClN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Clave InChI |
KNSPGPUCUJMVDS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CC(=CC=C1)Cl)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


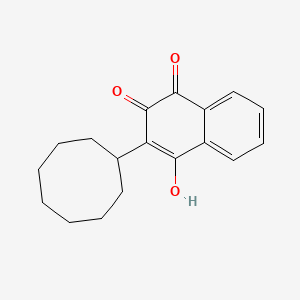
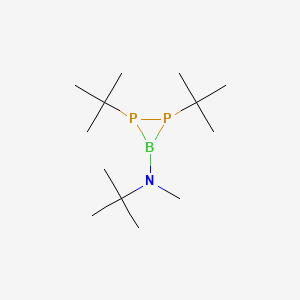
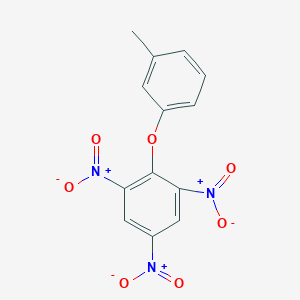
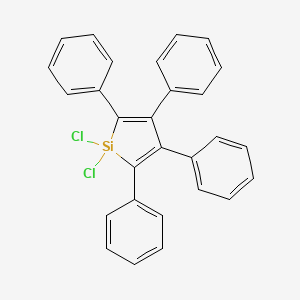
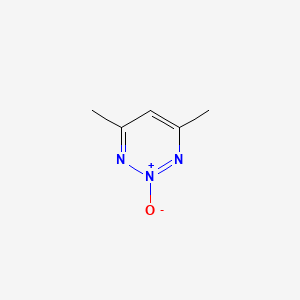

![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)

